molecular formula C17H17ClN2O3S B2940826 3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide CAS No. 899979-70-5

3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide

Cat. No.: B2940826
CAS No.: 899979-70-5
M. Wt: 364.84
InChI Key: IFEDOGPTNNVRAL-UHFFFAOYSA-N
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Description

3-Chloro-N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]benzamide is a benzamide derivative featuring a thiazinan sulfone moiety. The compound’s structure comprises a 3-chlorobenzamide group linked via an amide bond to a para-substituted phenyl ring bearing a 1,1-dioxo-1λ⁶,2-thiazinan heterocycle. Characterization typically involves NMR, HPLC, and HRMS, as exemplified in related compounds .

Properties

IUPAC Name

3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-14-5-3-4-13(12-14)17(21)19-15-6-8-16(9-7-15)20-10-1-2-11-24(20,22)23/h3-9,12H,1-2,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEDOGPTNNVRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide typically involves multiple steps. One common route starts with the preparation of the 1,1-dioxo-1lambda6,2-thiazinan-2-yl intermediate, which is then coupled with a 3-chlorobenzoyl chloride derivative under appropriate conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a thioether. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Robustness : DCC and iodine-triethylamine are critical for heterocycle formation, but yields vary with substituent sensitivity .
  • Structural Stability : Sulfone-containing heterocycles (e.g., thiazinan sulfone) resist metabolic degradation better than thiol-based analogues .
  • Design Recommendations : Introducing para-substituents (e.g., methoxy ) on the benzamide ring could balance solubility and bioavailability for the target compound.

Biological Activity

The compound 3-chloro-N-[4-(1,1-dioxo-1λ6,2-thiazinan-2-yl)phenyl]benzamide is a member of the benzamide family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-chloro-N-[4-(1,1-dioxo-1λ6,2-thiazinan-2-yl)phenyl]benzamide can be represented as C19H16ClN3O2SC_{19}H_{16}ClN_{3}O_{2}S. It features a benzamide core substituted with a chloro group and a thiazolidine derivative. The presence of the thiazolidine moiety is significant for its biological activity.

PropertyValue
Molecular Weight367.86 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
CAS Number946215-64-1

Antimicrobial Activity

Research indicates that derivatives of benzamides, including those with thiazolidine structures, exhibit notable antimicrobial properties . A study highlighted that N-phenylbenzamides have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function, making these compounds potential candidates for antibiotic development .

Antiviral Activity

The antiviral potential of related N-phenylbenzamide derivatives has been documented extensively. For instance, certain derivatives have been identified as effective against enterovirus strains, with IC50 values in the low micromolar range (5.7 to 12 μM), indicating their potency . The structural modifications at specific positions on the benzene ring were found to enhance antiviral activity significantly.

Anticancer Activity

Recent studies have focused on the anticancer properties of thiazolidine-containing benzamides. Compounds similar to 3-chloro-N-[4-(1,1-dioxo-1λ6,2-thiazinan-2-yl)phenyl]benzamide demonstrated cytotoxic effects against various cancer cell lines. For example, IC50 values between 7.5 and 11.1 μM were reported for some derivatives against cancer cells . The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation.

The biological activities can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • Receptor Interaction : These compounds may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Structural Modifications : The presence of electron-withdrawing groups like chlorine enhances binding affinity and selectivity towards biological targets.

Study 1: Antiviral Efficacy

A comparative study evaluated the antiviral efficacy of various N-phenylbenzamide derivatives against enterovirus strains. Compounds were tested in vitro using Vero cells, revealing that certain structural modifications led to enhanced activity compared to standard antiviral drugs like pirodavir .

Study 2: Anticancer Potential

In a recent investigation into new imidazole-based N-phenylbenzamide derivatives, compounds were synthesized and tested against human cancer cell lines. The results indicated promising cytotoxicity profiles and favorable drug-likeness properties based on ADME (Absorption, Distribution, Metabolism, Excretion) analysis .

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